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molecular formula C15H17NO4 B2908563 Ethyl 1-benzyl-5-hydroxy-2-oxo-1,2,3,6-tetrahydropyridine-4-carboxylate CAS No. 92912-20-4

Ethyl 1-benzyl-5-hydroxy-2-oxo-1,2,3,6-tetrahydropyridine-4-carboxylate

Cat. No. B2908563
M. Wt: 275.304
InChI Key: ZJCSSAVUFFCYCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08962638B2

Procedure details

Ethyl 4-(benzyl(2-ethoxy-2-oxoethyl)amino)-4-oxobutanoate (123.2 g, 0.4 mol) in ethanol (37 g, 0.8 mol) and dioxane (200 ml) was added dropwise to a suspension of sodium (18.4 g, 0.8 mol) in dioxane (500 mL). The resulting mixture was heated at reflux until the sodium metal was no longer visible. After cooling the mixture to ambient temperature, acetic acid (48 g, 0.8 mol) was added. Standard extractive workup with ethyl acetate, gave a crude product that was purified by re-crystallization from ether/acetone to afford the title product as a yellow solid (40 g; yield=40%). 1H NMR (300 MHz, CD3OD) δ: 11.81 (s, 1H), 7.19-7.41 (m, 5H), 4.65 (s, 2H), 4.25 (q, J=7.2 Hz, 2H), 3.91 (t, J=3 Hz, 2H), 3.27 (t, J=3 Hz, 2H), 1.32 (t, J=7.2 Hz, 3H). LC-MS: m/z=276 (M+H)+.
Name
Ethyl 4-(benzyl(2-ethoxy-2-oxoethyl)amino)-4-oxobutanoate
Quantity
123.2 g
Type
reactant
Reaction Step One
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
18.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
48 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
40%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]([CH2:18][C:19]([O:21]CC)=O)[C:9](=[O:17])[CH2:10][CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(O)C.[Na].C(O)(=O)C>O1CCOCC1.C(OCC)(=O)C>[CH2:1]([N:8]1[CH2:18][C:19]([OH:21])=[C:11]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH2:10][C:9]1=[O:17])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |^1:26|

Inputs

Step One
Name
Ethyl 4-(benzyl(2-ethoxy-2-oxoethyl)amino)-4-oxobutanoate
Quantity
123.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N(C(CCC(=O)OCC)=O)CC(=O)OCC
Name
Quantity
37 g
Type
reactant
Smiles
C(C)O
Name
Quantity
18.4 g
Type
reactant
Smiles
[Na]
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
48 g
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
CUSTOM
Type
CUSTOM
Details
was purified by re-crystallization from ether/acetone

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C(CC(=C(C1)O)C(=O)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 40 g
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 36.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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